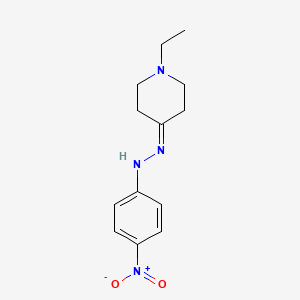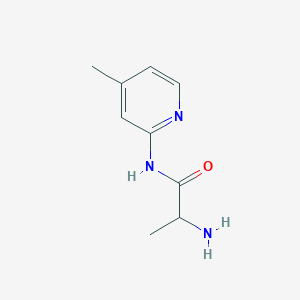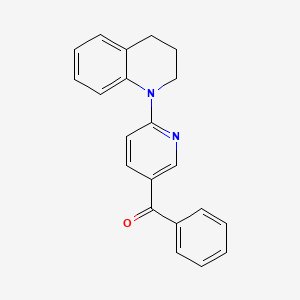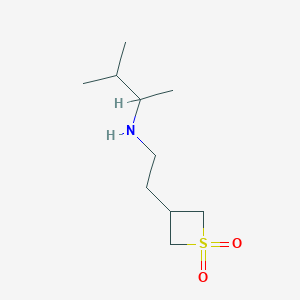
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydrazono group attached to a 4-nitrophenyl moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-ethylpiperidine with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazono linkage . Industrial production methods often involve bulk synthesis techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the conversion of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-(2-(4-aminophenyl)hydrazono)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H18N4O2 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
N-[(1-ethylpiperidin-4-ylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C13H18N4O2/c1-2-16-9-7-12(8-10-16)15-14-11-3-5-13(6-4-11)17(18)19/h3-6,14H,2,7-10H2,1H3 |
Clave InChI |
SQDRUZYOIRVFTQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)


![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)


![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)


![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)



![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
